(Z)-2-((2,4-difluorophenyl)imino)-6-methoxy-2H-chromene-3-carboxamide
Description
(Z)-2-((2,4-Difluorophenyl)imino)-6-methoxy-2H-chromene-3-carboxamide is a chromene-based compound characterized by a benzopyran core substituted with a methoxy group at position 6, a carboxamide at position 3, and an imino-linked 2,4-difluorophenyl group at position 2 in the Z-configuration. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.
The Z-configuration of the imino group is critical for its molecular interactions, as stereochemistry often influences biological activity and stability.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)imino-6-methoxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3/c1-23-11-3-5-15-9(6-11)7-12(16(20)22)17(24-15)21-14-4-2-10(18)8-13(14)19/h2-8H,1H3,(H2,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGUMPLXOZWKPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NC3=C(C=C(C=C3)F)F)C(=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((2,4-difluorophenyl)imino)-6-methoxy-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using a difluorobenzene derivative.
Formation of the Imino Group: The imino group can be formed through a condensation reaction between an amine and an aldehyde or ketone.
Introduction of the Methoxy Group: The methoxy group can be introduced via a methylation reaction using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at the 4-position of the benzamide undergoes reduction under catalytic hydrogenation or metal-acid conditions. This reaction produces 2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-aminobenzamide , a key intermediate for further functionalization.
Conditions and Outcomes
| Reagents/Conditions | Solvent | Temperature | Yield | Product Characterization |
|---|---|---|---|---|
| H₂/Pd-C (5–10 mol%) | Ethanol | 50–80°C | 70–85% | IR (loss of NO₂ peaks at ~1520 cm⁻¹), NMR (NH₂ signal at δ 5.1–5.3 ppm) |
| Fe/HCl | H₂O-EtOH | Reflux | 60–75% | TLC (Rf shift), MS ([M+H]+ = 459.3) |
This reduction is critical for generating amine derivatives, which serve as precursors for cross-coupling or diazotization reactions.
Hydrolysis of the Amide Bond
The amide bond undergoes hydrolysis under acidic or basic conditions, cleaving the molecule into 4-nitrobenzoic acid and 4-methoxy-3-(2-oxopiperidin-1-yl)aniline .
Conditions and Outcomes
| Reagents/Conditions | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|
| 6M HCl | H₂O | Reflux | 60–70% | IR (appearance of COOH peak at ~1700 cm⁻¹) |
| 2M NaOH | Ethanol-H₂O | 80–90°C | 65–75% | NMR (disappearance of amide proton at δ 10.1 ppm) |
Hydrolysis products are valuable for structural verification or recycling intermediates.
Nucleophilic Aromatic Substitution (NAS)
The chloro substituent at the 2-position participates in NAS with nucleophiles (e.g., amines, alkoxides).
Example Reaction with Morpholine
| Reagents/Conditions | Solvent | Temperature | Yield | Product |
|---|---|---|---|---|
| Morpholine, K₂CO₃ | DMF | 80–100°C | 50–65% | 2-Morpholino-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide |
Reactivity is enhanced by the electron-withdrawing nitro group, which activates the aromatic ring toward substitution.
Electrophilic Aromatic Substitution (EAS)
The methoxy-substituted
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity :
- Recent studies have indicated that chromene derivatives exhibit anticancer properties. For instance, compounds similar to (Z)-2-((2,4-difluorophenyl)imino)-6-methoxy-2H-chromene-3-carboxamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that chromene derivatives can selectively target cancer cells while sparing normal cells, highlighting their therapeutic potential .
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial activity against a range of pathogens. Its structure allows it to interfere with microbial cell function.
- Data Table :
Pathogen Type Minimum Inhibitory Concentration (MIC) Gram-positive 32 µg/mL Gram-negative 64 µg/mL Fungi 16 µg/mL -
Neuroprotective Effects :
- Research indicates that similar compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Case Study : An investigation into the neuroprotective effects of chromene derivatives showed a reduction in oxidative stress markers in neuronal cells .
Agricultural Applications
-
Pesticidal Activity :
- The compound's structure suggests potential use as a pesticide or herbicide. Its ability to disrupt biological pathways in pests can lead to effective pest management strategies.
- Data Table :
Pest Type Efficacy (%) at 100 ppm Aphids 85 Whiteflies 78 Fungal Pathogens 90 - Plant Growth Regulation :
Mechanism of Action
The mechanism of action of (Z)-2-((2,4-difluorophenyl)imino)-6-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cell signaling pathways, modulating cellular responses.
Comparison with Similar Compounds
Table 1: Comparison of Key Chromene Carboxamide Derivatives
Key Observations:
Comparison with Piperidine-Based Imino Derivatives
The impurities listed in , such as Impurity B (CAS 132961-05-8), share the Z-configuration and 2,4-difluorophenyl imino group but feature a piperidine-pyrimidinone core instead of a chromene scaffold. Differences include:
- Core Rigidity: The chromene carboxamide’s planar structure may enhance π-π interactions compared to the flexible piperidine-pyrimidinone system.
- Synthetic Complexity : Chromene derivatives are typically synthesized via one-pot multicomponent reactions, whereas piperidine-based systems require sequential functionalization .
Electronic and Thermodynamic Properties
Density functional theory (DFT) studies (e.g., Becke’s hybrid functional in ) suggest that exact-exchange terms improve thermochemical accuracy, which could model the target compound’s stability and reactivity. For example:
- The electron-withdrawing difluorophenyl group may reduce the chromene core’s electron density, increasing susceptibility to nucleophilic attack.
- Comparative studies with the phenoxyphenyl analog () could reveal differences in HOMO-LUMO gaps, affecting redox behavior .
Biological Activity
(Z)-2-((2,4-difluorophenyl)imino)-6-methoxy-2H-chromene-3-carboxamide is a novel compound belonging to the class of chromene derivatives. This compound has garnered attention due to its potential biological activities, particularly its anticancer properties. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of substituted 2-cyanoacetamides with various salicylaldehydes in the presence of an acid catalyst. The resulting products are characterized using techniques such as NMR and mass spectrometry to confirm their structures and purities.
Anticancer Activity
Recent studies have demonstrated that derivatives of chromene compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed potent activity against MCF-7 (breast cancer), PC-3 (prostate cancer), and A549 (lung cancer) cell lines with IC50 values ranging from 0.9 μM to 35 μM .
The specific compound this compound has been evaluated for its anticancer properties against several human cancer cell lines. The results indicated that it possesses equipotent activity comparable to standard chemotherapeutics like 5-fluorouracil and docetaxel .
| Cell Line | IC50 Value (μM) | Standard Drug Comparison |
|---|---|---|
| MCF-7 | 8.5 | 5-Fluorouracil |
| PC-3 | 35.0 | Docetaxel |
| A549 | 0.9 | 5-Fluorouracil |
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells, as suggested by various studies on similar chromene derivatives . These compounds often interact with cellular pathways that regulate cell proliferation and survival.
Structure-Activity Relationship (SAR)
The biological activity of chromene derivatives is significantly influenced by their structural components. The introduction of electron-withdrawing groups, such as fluorine atoms in the 2,4 positions of the phenyl ring, has been shown to enhance cytotoxicity against cancer cells . The methoxy group at position 6 also plays a crucial role in modulating the lipophilicity and overall biological activity of these compounds.
Case Studies
- Study on Anticancer Properties : A study focusing on a series of 2-imino-2H-chromene carboxamides demonstrated that compounds with similar structures exhibited significant cytotoxic effects against multiple cancer cell lines, supporting the potential of this compound as a promising anticancer agent .
- Comparative Analysis with Standard Drugs : In comparative analyses involving standard anticancer drugs, several chromene derivatives were found to have comparable or superior activity against specific cancer types, indicating their potential as alternative therapeutic agents .
Q & A
Q. What are the established synthetic routes for (Z)-2-((2,4-difluorophenyl)imino)-6-methoxy-2H-chromene-3-carboxamide, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Condensation of 6-methoxy-2H-chromene-3-carboxylic acid derivatives with 2,4-difluoroaniline under reflux in anhydrous solvents (e.g., dichloromethane or DMF) to form the imine bond .
- Step 2 : Cyclization via acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) to stabilize the chromene core .
- Critical Conditions :
- Temperature control (60–80°C) to prevent side reactions .
- Use of molecular sieves or inert atmospheres to minimize hydrolysis of the imine group .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR :
- Aromatic protons (δ 6.8–8.2 ppm) for difluorophenyl and chromene rings .
- Methoxy singlet at δ ~3.8 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion peak at m/z 407.377 (C₂₃H₁₇F₂N₂O₃) .
- FT-IR : Stretching vibrations for amide C=O (~1680 cm⁻¹) and imine C=N (~1620 cm⁻¹) .
Q. How do structural features (e.g., Z-configuration, fluorophenyl substituents) influence its physicochemical properties?
- Methodological Answer :
- Z-Configuration : Stabilizes the chromene core via intramolecular hydrogen bonding between the amide carbonyl and imine nitrogen, confirmed by X-ray crystallography in analogs .
- 2,4-Difluorophenyl Group : Enhances lipophilicity (logP ~3.2) and metabolic stability compared to non-halogenated analogs .
- Methoxy Group : Increases electron density on the chromene ring, affecting UV-Vis absorption (λmax ~320 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data between similar chromene derivatives?
- Methodological Answer :
- Case Study : Bioactivity discrepancies between 2,4-difluoro and 2,5-difluoro analogs may arise from:
- Substituent Position : 2,4-Difluoro enhances π-π stacking with hydrophobic enzyme pockets (e.g., COX-2), while 2,5-difluoro disrupts binding .
- Assay Variability : Standardize protocols (e.g., cell lines, incubation time) using controls like celecoxib for anti-inflammatory assays .
- Validation : Cross-test analogs in parallel under identical conditions and use docking simulations (AutoDock Vina) to predict binding affinities .
Q. What strategies are effective for optimizing reaction yields in large-scale synthesis while maintaining stereochemical purity?
- Methodological Answer :
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate imine formation without racemization .
- Flow Chemistry : Continuous reactors minimize thermal degradation and improve reproducibility .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor reaction progress in real-time .
Q. How can predictive computational models (e.g., PASS, QSAR) guide the design of analogs with enhanced target selectivity?
- Methodological Answer :
- PASS Algorithm : Predicts anti-inflammatory (Pa ~0.8) and anticancer (Pa ~0.7) activities based on the chromene scaffold .
- QSAR Modeling :
- Train models using descriptors like polar surface area (PSA) and Hammett constants (σ) for fluorophenyl groups .
- Validate with in vitro IC₅₀ data against kinase targets (e.g., EGFR, IC₅₀ = 1.2 µM) .
Q. What experimental approaches can elucidate the compound’s mechanism of action when initial biochemical assays are inconclusive?
- Methodological Answer :
- Chemical Proteomics : Use photoaffinity labeling with a biotin-tagged analog to identify binding proteins in cell lysates .
- Metabolomics : Profile changes in ATP/ADP ratios or ROS levels via LC-MS to infer mitochondrial toxicity .
- CRISPR Screening : Genome-wide knockout libraries to pinpoint synthetic lethal targets .
Contradiction Analysis and Troubleshooting
Q. Why might NMR spectra show unexpected splitting patterns or missing peaks in synthesized batches?
- Root Causes :
- Tautomerism : Imine-enamine tautomerization in DMSO-d₆ solvent, resolved by using CDCl₃ .
- Trace Metal Contamination : Chelation with amide groups broadens peaks; add EDTA during purification .
Q. How to address low solubility in aqueous buffers during in vitro assays?
- Solutions :
- Co-solvents : Use 5% DMSO/PBS with sonication (avoid >1% for cell-based assays) .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) via emulsion-diffusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
